3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
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Overview
Description
3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex heterocyclic compound that combines the structural features of pyrazine, oxadiazole, and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a pyrazine derivative with an appropriate oxadiazole precursor under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile. The reaction temperature and time are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
- 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione
- Pyrazine-2-carboxamide derivatives
Uniqueness
3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3/c20-15-10(7-9-3-1-2-4-12(9)21-15)13-18-19-14(22-13)11-8-16-5-6-17-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNZNKFPNRVDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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